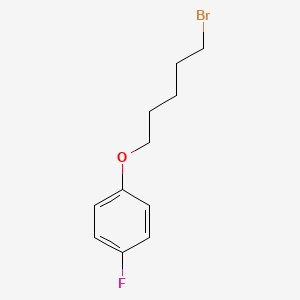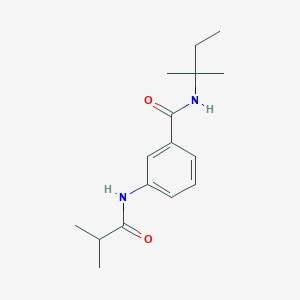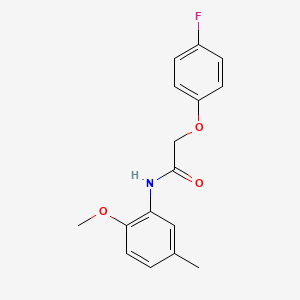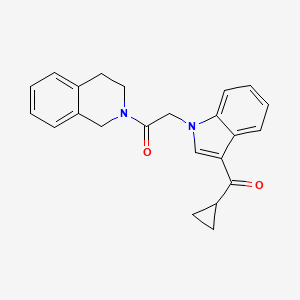
1-(5-Bromopentoxy)-4-fluorobenzene
Vue d'ensemble
Description
1-(5-Bromopentoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromopentoxy group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-4-fluorobenzene typically involves the etherification of a hydroxyl group with 1,5-dibromopentane. One common method is to react 4-fluorophenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the bromine atom of 1,5-dibromopentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopentoxy)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(5-azidopentoxy)-4-fluorobenzene or 1-(5-thiocyanatopentoxy)-4-fluorobenzene.
Oxidation: Products such as 1-(5-hydroxypentoxy)-4-fluorobenzene.
Reduction: Products such as 1-(5-pentoxy)-4-fluorobenzene.
Applications De Recherche Scientifique
1-(5-Bromopentoxy)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to modify their properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentoxy)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopentoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromopentoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-(5-Bromopentoxy)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(5-Bromopentoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its electronic properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(5-bromopentoxy)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJCQHAPVWRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4731987.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4731991.png)
![N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4731993.png)

![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732015.png)

![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4732039.png)
![2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4732041.png)


![(6E)-5-imino-6-[[3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4732075.png)
![5-(4-iodobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4732076.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-3-phenyl-acrylamide](/img/structure/B4732086.png)
